molecular formula C9H8BrClO2 B1393001 Methyl 5-bromo-2-chloro-3-methylbenzoate CAS No. 1263377-05-4

Methyl 5-bromo-2-chloro-3-methylbenzoate

Cat. No.: B1393001
CAS No.: 1263377-05-4
M. Wt: 263.51 g/mol
InChI Key: UHANDWUFYMCSFF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine, chlorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct bromination and chlorination of methyl 3-methylbenzoate. This process requires the use of bromine and chlorine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium methoxide, ammonia, or thiourea, often in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is a standard oxidizing agent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.

    Reduction: The primary product is the corresponding benzoic acid derivative.

    Oxidation: Oxidation of the methyl group yields carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-chlorobenzoate: Similar in structure but with different positions of the bromine and chlorine atoms.

    Methyl 5-bromo-2-chloro-3-methoxybenzoate: Contains a methoxy group instead of a methyl group.

    Methyl 5-chloro-2-bromo-3-methylbenzoate: Similar structure with the positions of bromine and chlorine swapped.

Uniqueness

Methyl 5-bromo-2-chloro-3-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANDWUFYMCSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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